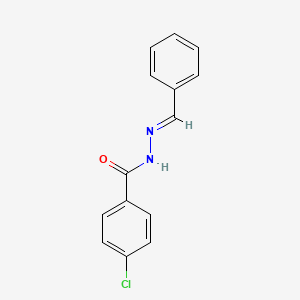

n'-Benzylidene-4-chlorobenzohydrazide

CAS No.: 31061-81-1

Cat. No.: VC16100353

Molecular Formula: C14H11ClN2O

Molecular Weight: 258.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31061-81-1 |

|---|---|

| Molecular Formula | C14H11ClN2O |

| Molecular Weight | 258.70 g/mol |

| IUPAC Name | N-[(E)-benzylideneamino]-4-chlorobenzamide |

| Standard InChI | InChI=1S/C14H11ClN2O/c15-13-8-6-12(7-9-13)14(18)17-16-10-11-4-2-1-3-5-11/h1-10H,(H,17,18)/b16-10+ |

| Standard InChI Key | UDQISSHIEPUOLJ-MHWRWJLKSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Cl |

Introduction

Synthetic Methodology and Characterization

Reaction Scheme and Optimization

The synthesis follows a two-step protocol (Scheme 1):

-

Formation of 4-chlorobenzohydrazide: Methyl 4-chlorobenzoate undergoes reflux with hydrazine hydrate in methanol, yielding 4-chlorobenzohydrazide .

-

Condensation with benzaldehyde: The hydrazide reacts with benzaldehyde in ethanol under acidic conditions (glacial acetic acid) to form the title compound .

Key Reaction Parameters:

-

Solvent: Ethanol or methanol.

-

Catalyst: Glacial acetic acid (1–2 drops).

-

Temperature: Reflux (70–80°C).

-

Time: 4–6 hours.

Yield: 75–85% after recrystallization from ethanol .

Table 1. Synthetic Conditions and Outcomes

| Parameter | Details |

|---|---|

| Starting Material | Methyl 4-chlorobenzoate |

| Reagents | Hydrazine hydrate, benzaldehyde |

| Solvent | Ethanol |

| Catalyst | Glacial acetic acid |

| Reaction Time | 4–6 hours |

| Yield | 75–85% |

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

¹H-NMR (CDCl₃):

Structural Analysis and Physicochemical Properties

The crystalline structure of N'-benzylidene-4-chlorobenzohydrazide adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the hydrazide NH and the imine nitrogen. The chloro substituent induces electron-withdrawing effects, polarizing the benzoyl ring and enhancing electrophilicity at the carbonyl group .

Table 2. Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂ClN₃O |

| Molecular Weight | 273.72 g/mol |

| Melting Point | 166°C |

| Solubility | DMSO, ethanol |

| logP | 2.8 (predicted) |

Comparative Analysis with Analogous Compounds

Halogen substituents significantly influence reactivity and bioactivity:

Table 3. Substituent Effects on Hydrazone Derivatives

| Substituent | IC₅₀ (Urease) | logP | Melting Point |

|---|---|---|---|

| –Cl | Not reported | 2.8 | 166°C |

| –Br | 18.5 µM | 3.1 | 159°C |

| –OCH₃ | 45.2 µM | 1.9 | 142°C |

The chloro derivative’s balance of lipophilicity (logP = 2.8) and electronic effects positions it as a candidate for further enzymatic studies.

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume